(2,3,4-Trifluorophenyl)acetic acid methyl ester
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Overview
Description
(2,3,4-Trifluorophenyl)acetic acid methyl ester is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trifluorophenyl)acetic acid methyl ester typically involves the esterification of (2,3,4-Trifluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,3,4-Trifluorophenyl)acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions.
Major Products Formed
Oxidation: (2,3,4-Trifluorophenyl)acetic acid
Reduction: (2,3,4-Trifluorophenyl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,3,4-Trifluorophenyl)acetic acid methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: The ester is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3,4-Trifluorophenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4,5-Trifluorophenyl)acetic acid methyl ester
- (3,4,5-Trifluorophenyl)acetic acid methyl ester
- (2,3,5-Trifluorophenyl)acetic acid methyl ester
Uniqueness
(2,3,4-Trifluorophenyl)acetic acid methyl ester is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other trifluorophenyl derivatives.
Properties
IUPAC Name |
methyl 2-(2,3,4-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQXTYSTUICYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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